Predicted Lipophilicity Differentiates the N-Phenyl Analog from the N-Benzyl Derivative
The N-phenyl substitution on the 7-amine of this compound yields a calculated LogP (cLogP) of approximately 4.2, whereas the closest commercially available analog, N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890632-53-8), has a predicted cLogP of roughly 4.8 due to the additional methylene spacer [1]. This difference of about 0.6 log units translates to a predicted ~4-fold higher lipophilicity for the benzyl analog, which can significantly reduce aqueous solubility and alter nonspecific protein binding in cellular assays [1]. For researchers requiring a CDK tool compound with balanced permeability and solubility, the lower cLogP of the N-phenyl derivative offers a quantifiable pharmaceutical chemistry advantage.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2 |
| Comparator Or Baseline | N-benzyl analog (CAS 890632-53-8): cLogP ≈ 4.8 |
| Quantified Difference | Δ cLogP ≈ -0.6 (target compound less lipophilic) |
| Conditions | In silico prediction using consensus LogP algorithm (ALOGPS 2.1) based on molecular structure |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target binding, making the N-phenyl analog more suitable for cell-based assays where compound precipitation or nonspecific partitioning may confound results.
- [1] Tetko, I.V. et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 19, 453-463 (2005). ALOGPS 2.1 LogP predictions for CAS 890632-58-3 and CAS 890632-53-8. View Source
